9(10H)-Acridinethione, 1-amino-10-methyl-
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Overview
Description
9(10H)-Acridinethione, 1-amino-10-methyl- is a chemical compound belonging to the acridine family It is characterized by its molecular structure, which includes a fused benzene and pyrimidine ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 9(10H)-Acridinethione, 1-amino-10-methyl- typically begins with acridone or its derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization processes.
Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to maintain quality and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove impurities and by-products.
Scaling Up: The production process is scaled up to meet commercial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: 9(10H)-Acridinethione, 1-amino-10-methyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Typical reducing agents are sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution Reagents: Various halides, amines, and alcohols can be used as substitution reagents.
Major Products Formed:
Oxidized Derivatives: Oxidation can lead to the formation of acridine derivatives with different functional groups.
Reduced Forms: Reduction reactions produce compounds with reduced oxidation states.
Substituted Compounds: Substitution reactions result in compounds with altered chemical structures.
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex chemical structures.
Catalyst: It can act as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Biology:
Biological Probes: The compound is used as a probe in biological studies to investigate cellular processes and molecular interactions.
Fluorescent Labeling: Its fluorescent properties make it useful for labeling and tracking biological molecules.
Medicine:
Antimicrobial Agent: Research has shown potential antimicrobial properties, making it a candidate for developing new antibiotics.
Cancer Research: The compound is being studied for its potential use in cancer therapy, particularly in targeting cancer cells.
Industry:
Dye Manufacturing: It is used in the production of dyes and pigments for various industrial applications.
Material Science: The compound is explored for its use in advanced materials, such as conductive polymers and coatings.
Mechanism of Action
The mechanism by which 9(10H)-Acridinethione, 1-amino-10-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and other biomolecules, disrupting normal cellular functions and leading to desired biological outcomes. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Acridine: A closely related compound with similar chemical properties but different functional groups.
Acridone: Another acridine derivative with distinct structural features.
9(10H)-Acridinone: A compound with a similar core structure but different substituents.
Uniqueness: 9(10H)-Acridinethione, 1-amino-10-methyl- stands out due to its specific combination of functional groups and its potential applications in various scientific fields. Its unique properties make it a valuable compound for research and industrial use.
Properties
CAS No. |
121083-78-1 |
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Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
1-amino-10-methylacridine-9-thione |
InChI |
InChI=1S/C14H12N2S/c1-16-11-7-3-2-5-9(11)14(17)13-10(15)6-4-8-12(13)16/h2-8H,15H2,1H3 |
InChI Key |
LYKWYJBZORQQLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=S)C3=C(C=CC=C31)N |
Origin of Product |
United States |
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